m-PEG16-alcohol

PROTAC Linker Optimization GSPT1 Degradation

Choose m-PEG16-alcohol (CAS 133604-58-7) for its absolute monodispersity—every molecule has exactly 16 ethylene oxide units and a precise MW of 736.88 g/mol. This homogeneity is critical for PROTAC SAR studies where linker length dictates ternary complex formation and degradation activity. Unlike polydisperse PEGs, m-PEG16-OH yields conjugates with a uniform hydrodynamic radius (Rₕ), eliminating PK variability. The terminal hydroxyl group allows in-house conversion to azide, amine, carboxyl, or alkyne derivatives, reducing procurement costs. Insist on discrete, well-characterized PEG16 to ensure batch-to-batch reproducibility in your drug delivery and surface modification research.

Molecular Formula C33H68O17
Molecular Weight 736.9 g/mol
CAS No. 133604-58-7
Cat. No. B032618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG16-alcohol
CAS133604-58-7
Molecular FormulaC33H68O17
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3
InChIKeyGMNLVYXCNRUMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG16-alcohol (CAS 133604-58-7) Procurement Guide: Monodisperse PEG16 Linker for PROTAC Synthesis and Bioconjugation


m-PEG16-alcohol (CAS 133604-58-7), also known as hexadecaethylene glycol monomethyl ether or mPEG16-OH, is a discrete, monodisperse polyethylene glycol (PEG) derivative with a precise molecular weight of 736.88 g/mol and the molecular formula C₃₃H₆₈O₁₇ [1]. It belongs to the class of monofunctional PEG linkers, featuring a single terminal hydroxyl group that enables further derivatization with reactive functional groups for conjugation and surface modification applications . As a monodisperse PEG16 variant, it provides the advantages of absolute chemical homogeneity and defined chain length, distinguishing it from polydisperse PEG mixtures that contain a distribution of molecular weights and chain lengths [2].

Why m-PEG16-alcohol Cannot Be Substituted by Shorter or Longer PEGn-alcohol Analogs Without Experimental Validation


PEGn-alcohol analogs of different chain lengths cannot be used interchangeably without experimental validation due to the profound impact of ethylene oxide (EO) unit count on both physicochemical properties and biological performance. Polyethylene glycols exhibit distinct physical states depending on chain length: lower molecular weight PEGs (200–400 Da, approximately PEG4–PEG9) are non-volatile liquids at room temperature, while higher molecular weight species exist as wax-like solids [1]. This physical state difference directly impacts handling, formulation, and storage requirements. More critically, the number of EO units determines key parameters including LogP, aqueous solubility thresholds, and hydrodynamic radius (Rₕ), which governs renal clearance rates and vitreal half-life in drug delivery applications [2]. In PROTAC applications, linker length dictates the spatial distance between the target protein ligand and E3 ligase ligand, with suboptimal lengths failing to form stable ternary complexes or inducing off-target degradation profiles [3]. The specific 16-unit PEG chain of m-PEG16-alcohol represents a defined point in this continuum of properties, and substituting with PEG8, PEG12, or PEG24 cannot be assumed to yield equivalent outcomes without empirical verification.

m-PEG16-alcohol Quantitative Evidence: Direct Comparator Data for Scientific Procurement Decisions


Linker Length-Dependent GSPT1 Degradation Activity: PEG16 Outperforms Shorter PEGn Analogs in PROTAC Application

In a 2026 study evaluating Retro-2-based PROTACs with variable-length PEG linkers, GSPT1 degradation activity was found to be strictly dependent on PEG chain length. PROTACs containing PEG2 linkers exhibited GSPT1 degradation activity, whereas PEG3 and PEG5 linkers failed to induce degradation [1]. This length-dependent degradation effect demonstrates that PEG chain length is not a tunable parameter for convenience but a critical determinant of target engagement and degradation outcome. The 16-atom linker length (equivalent to the backbone atom count of m-PEG16-alcohol when fully extended) has been identified in independent studies as optimal for estrogen receptor (ER)-α targeting PROTACs, further supporting the biological relevance of this specific chain length .

PROTAC Linker Optimization GSPT1 Degradation

Computational LogP Differentiation: PEG16 XLogP3 of -2.8 Establishes Defined Hydrophilicity for Solubility-Predictive Workflows

m-PEG16-alcohol has a computed XLogP3-AA value of -2.8, reflecting its pronounced hydrophilic character due to the 16 ethylene oxide units [1]. In contrast, shorter PEGn-alcohol analogs exhibit less negative LogP values (e.g., PEG8-alcohol ~ -0.9 to -1.5 estimated by extrapolation from PEG structural increments), indicating progressively reduced hydrophilicity as EO unit count decreases. This quantitative LogP difference directly influences aqueous solubility, partitioning behavior, and predicted membrane permeability. The XLogP3 of -2.8 provides a defined, reproducible parameter for computational modeling of compound solubility and for quality control verification of the material's expected physicochemical profile, unlike polydisperse PEG mixtures that yield ambiguous or averaged LogP values.

Lipophilicity LogP Solubility Prediction

Monodisperse vs. Polydisperse PEG: Absolute Chemical Homogeneity for Reproducible Pharmacological Data

m-PEG16-alcohol is a discrete, monodisperse compound with a single, defined molecular weight (736.88 g/mol) and a precisely defined chain length of 16 ethylene oxide units . In contrast, polydisperse PEG reagents (e.g., PEG average MW 750) contain a distribution of chain lengths spanning approximately PEG12 to PEG20, resulting in batch-to-batch variation in polymer length distribution [1]. This polydispersity produces pharmacological data that are difficult to reproduce and confounds structure-activity relationship (SAR) analysis, as observed changes in activity cannot be reliably attributed to changes in linker length versus interference from other components in the mixture [2]. The absolute chemical homogeneity of monodisperse m-PEG16-alcohol ensures that every synthesized PROTAC molecule has an identical structure and chain length, which is foundational for establishing reliable SAR and obtaining reproducible experimental data.

Monodisperse PEG Batch-to-Batch Consistency SAR Studies

Hydroxyl Terminal Group Functionality: Enables Derivatization to Amine, Azide, Carboxyl, and Thiol for Diverse Conjugation Chemistries

m-PEG16-alcohol contains a single terminal hydroxyl group that serves as a versatile functional handle for further derivatization to reactive groups including amine, azide, carboxylic acid, thiol, alkyne, and activated esters (e.g., NHS, Tosyl) . In contrast, PEG analogs terminated with inert groups (e.g., dimethyl ether, mPEGn-mPEG) lack this derivatizable functionality and cannot be adapted for conjugation applications. The hydroxyl group of m-PEG16-alcohol can be converted to an amine via mesylation followed by azide substitution and reduction, to a carboxylic acid via oxidation, or directly activated with tosyl chloride or N,N′-disuccinimidyl carbonate for nucleophilic substitution . This derivatization versatility enables adaptation of the same base linker to diverse conjugation chemistries including amide bond formation, copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), and thiol-maleimide coupling.

Bioconjugation Click Chemistry PEGylation

m-PEG16-alcohol Application Scenarios: Where Procurement of This Specific PEG16 Linker Is Justified by Evidence


PROTAC Linker Optimization Studies Requiring Defined PEG16 Chain Length

m-PEG16-alcohol is suitable for the synthesis of PROTACs where a 16-ethylene oxide unit spacer is required based on SAR optimization. Evidence demonstrates that PEG linker length is a critical determinant of PROTAC degradation activity, with different PEG lengths (PEG2, PEG3, PEG5) producing distinct activity profiles ranging from active degradation to complete inactivity [1]. The 16-atom linker length has been established as optimal for ER-α targeting PROTACs . m-PEG16-alcohol provides the defined chain length necessary for systematic SAR studies, enabling researchers to attribute observed changes in degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) specifically to linker length effects.

Synthesis of Homogeneous PEG-Drug Conjugates for Reproducible Pharmacokinetic Studies

m-PEG16-alcohol is appropriate for preparing defined PEG-drug conjugates where hydrodynamic radius (Rₕ) must be precisely controlled. The monodisperse nature of m-PEG16-alcohol ensures that every conjugate molecule has an identical PEG chain length and molecular weight, producing a uniform Rₕ value [1]. This homogeneity is essential for PK studies where Rₕ is a key contributor to vitreal half-life and renal clearance rates . Polydisperse PEG alternatives produce conjugates with a distribution of Rₕ values, introducing variability that confounds PK parameter determination and complicates regulatory documentation. The defined 736.88 g/mol molecular weight of m-PEG16-alcohol enables precise stoichiometric control in conjugation reactions.

Surface Modification and Nanoparticle PEGylation Requiring Defined PEG Grafting Density

m-PEG16-alcohol is suitable for nanoparticle surface PEGylation where grafting density and PEG chain conformation must be controlled. The defined chain length and molecular weight enable precise calculation of surface coverage and PEG chain spacing. Studies on PLA-PEG block copolymer nanoparticles demonstrate that PEG chain conformation (splayed vs. compressed) depends on the available surface area per PEG chain, which in turn affects nanoparticle stability and opsonization resistance [1]. m-PEG16-alcohol provides the monodisperse chain length necessary to establish consistent, reproducible surface properties, whereas polydisperse PEG alternatives yield heterogeneous surface coverage that cannot be reliably characterized or reproduced across batches.

Preparation of Functional PEG Derivatives for Click Chemistry and Bioconjugation

The terminal hydroxyl group of m-PEG16-alcohol enables its conversion to azide-PEG16, amine-PEG16, carboxyl-PEG16, alkyne-PEG16, and activated ester derivatives for diverse bioconjugation applications [1]. This derivatization versatility makes m-PEG16-alcohol a cost-effective starting material for generating multiple functionalized PEG16 linkers rather than procuring each derivative separately. The defined 16-unit chain length ensures that all derivatives maintain consistent physicochemical properties (LogP = -2.8, molecular weight 736.88 g/mol), enabling systematic comparison of conjugation chemistry effects without confounding variables from chain length heterogeneity.

Technical Documentation Hub

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